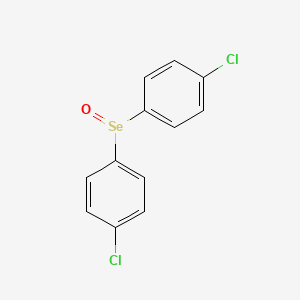
Benzoyl chloride, 2,6-dimethoxy-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoyl chloride, 2,6-dimethoxy-4-methyl-: is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, characterized by the presence of two methoxy groups and one methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,6-dimethoxy-4-methyl-, typically involves the chlorination of the corresponding benzoic acid derivative. One common method is the reaction of 2,6-dimethoxy-4-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:
C10H12O4+SOCl2→C10H11ClO3+SO2+HCl
Industrial Production Methods: In industrial settings, the production of benzoyl chloride, 2,6-dimethoxy-4-methyl-, may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 2,6-dimethoxy-4-methyl-, can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Friedel-Crafts Acylation: This compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), leading to the formation of ketones.
Hydrolysis: In the presence of water, benzoyl chloride, 2,6-dimethoxy-4-methyl-, hydrolyzes to form the corresponding benzoic acid derivative and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.
Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Water or aqueous solutions under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Friedel-Crafts Acylation: Aromatic ketones.
Hydrolysis: 2,6-dimethoxy-4-methylbenzoic acid and hydrochloric acid.
科学研究应用
Chemistry: Benzoyl chloride, 2,6-dimethoxy-4-methyl-, is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can help in studying protein functions and interactions.
Industry: In the industrial sector, benzoyl chloride, 2,6-dimethoxy-4-methyl-, is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
作用机制
The mechanism of action of benzoyl chloride, 2,6-dimethoxy-4-methyl-, primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with them. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack. The methoxy and methyl groups on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Benzoyl chloride: The parent compound without the methoxy and methyl substituents.
2,4-Dimethoxybenzoyl chloride: A similar compound with methoxy groups at different positions on the benzene ring.
4-Methylbenzoyl chloride: A compound with a methyl group at the para position relative to the benzoyl chloride group.
Uniqueness: Benzoyl chloride, 2,6-dimethoxy-4-methyl-, is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. These substituents can affect the compound’s reactivity, making it suitable for specific applications where other benzoyl chloride derivatives may not be as effective.
属性
CAS 编号 |
54812-40-7 |
|---|---|
分子式 |
C10H11ClO3 |
分子量 |
214.64 g/mol |
IUPAC 名称 |
2,6-dimethoxy-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5H,1-3H3 |
InChI 键 |
OMCHUCFSNUINBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


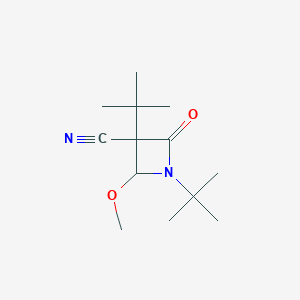
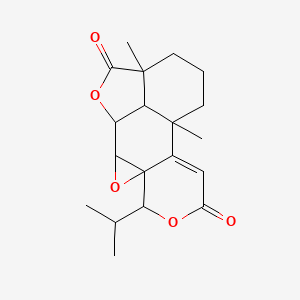
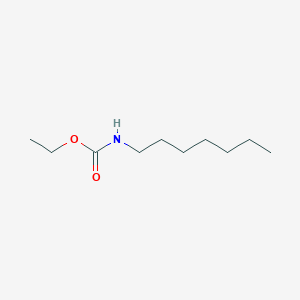
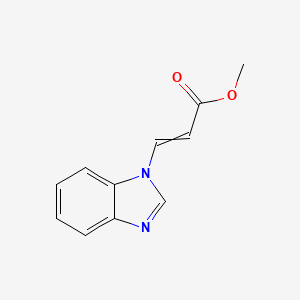
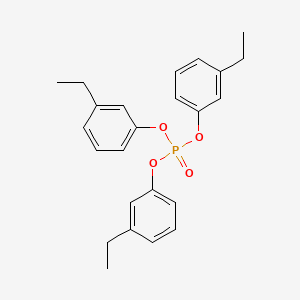

![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
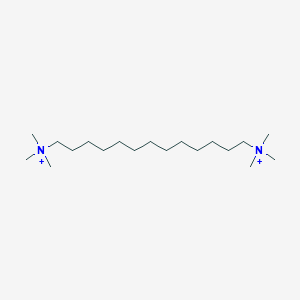
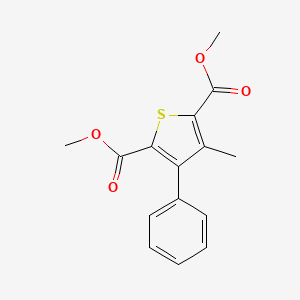
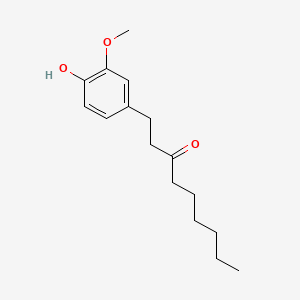
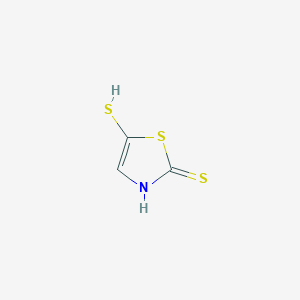

![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
